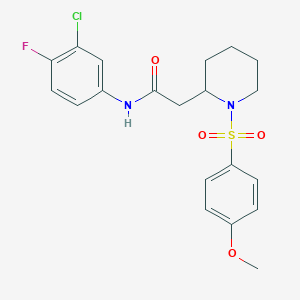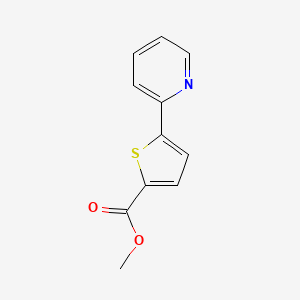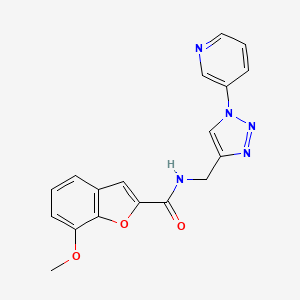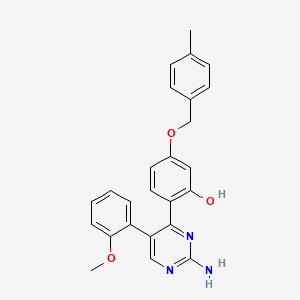
N-(3-chloro-4-fluorophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-(3-chloro-4-fluorophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide involves multiple steps, including the use of sulfonyl chloride with piperidine under controlled conditions, followed by substitution reactions at the nitrogen atom with different electrophiles. These processes are crucial for the formation of the compound's complex structure and for achieving the desired pharmacological activities. The compound's synthesis may involve nucleophilic substitution reactions, facilitated by the presence of leaving groups such as chloro and fluoro atoms, and the introduction of the methoxyphenylsulfonyl group through sulfonylation reactions (Khalid et al., 2014).
Applications De Recherche Scientifique
Enzyme Inhibition and Molecular Docking Studies
N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives have been synthesized and evaluated for their inhibition potential against bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. One compound demonstrated good activity against these enzymes, with IC50 values indicating effective inhibition. SAR studies and molecular docking were carried out to explore the binding modes of the compounds against the studied enzymes (Virk et al., 2018).
Antibacterial Activity
A study on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores evaluated their antibacterial potentials. The target molecules were synthesized and tested for antibacterial activity against several strains, with one compound showing significant inhibitory concentrations against Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, indicating moderate inhibitors with relative activity against Gram-negative bacterial strains (Iqbal et al., 2017).
Cytotoxic Activity Against Cancer Cell Lines
Sulfonamide derivatives, synthesized from 2-chloro-N-(4-sulfamoylphenyl)acetamides, were screened for their anticancer activity against breast (MDA-MB-231) and colon cancer (HT-29) cell lines. One compound exhibited potent activity, highlighting its potential as a lead compound for further anticancer drug development (Ghorab et al., 2015).
Antithrombotic Properties
N-[3-[[[(1S)-4-(5-Amino-2-pyridinyl)-1-[[4-difluoromethylene)-1-piperidinyl]carbonyl]butyl]amino]sulfonyl][1,1′-biphenyl]-2-yl]acetamide hydrochloride, a selective thrombin inhibitor, demonstrated potent oral antithrombotic properties in various animal models. This finding underscores its potential for therapeutic use in preventing thrombosis (Lorrain et al., 2003).
Pharmacological Evaluation for Analgesic Activity
A series of 3-methyl-4-(N-phenyl amido)piperidines demonstrated significant intravenous analgesic activity. The study identified compounds with optimal potency and short duration of action, indicating their potential for medical use in procedures requiring rapid pain relief (Lalinde et al., 1990).
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN2O4S/c1-28-16-6-8-17(9-7-16)29(26,27)24-11-3-2-4-15(24)13-20(25)23-14-5-10-19(22)18(21)12-14/h5-10,12,15H,2-4,11,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCRDZONZRZGSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-ethylphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide](/img/structure/B2493478.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2493480.png)
![4-methyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B2493481.png)

![2-[1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2493483.png)
![N-[Cyano-(4-ethylphenyl)methyl]-3-ethylsulfanylpyridine-2-carboxamide](/img/structure/B2493484.png)
![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B2493485.png)


![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2493489.png)
![5-cinnamyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2493491.png)
